

4-Methoxynicotinaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxynicotinaldehyde

Cat. No.: B045364

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In-Depth Technical Guide to 4-Methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Chemical Structure

IUPAC Name: 4-methoxypyridine-3-carbaldehyde[1][2][3]

Synonyms: **4-Methoxynicotinaldehyde**, 3-Formyl-4-methoxypyridine[1][2]

Chemical Structure:

Molecular Formula: $C_7H_7NO_2$ [1][3]

Physicochemical Properties

A summary of the key quantitative data for 4-methoxypyridine-3-carbaldehyde is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	137.14 g/mol	[1][3]
Melting Point	63-67 °C	[1][2][4]
Boiling Point	262.9 ± 20.0 °C (Predicted)	[1][2][4]
Density	1.159 ± 0.06 g/cm ³ (Predicted)	[1][2]
Appearance	White to yellow solid	[1]
Storage Temperature	2-8 °C under inert gas	[1]

Experimental Protocols

Synthesis of 4-methoxypyridine-3-carbaldehyde from 4-methoxypyridine

This section details a representative experimental protocol for the synthesis of 4-methoxypyridine-3-carbaldehyde.

Materials:

- Tetrahydrofuran (THF)
- tert-Butyllithium (1.7 M in pentane)
- 2-Bromotoluene
- 4-Methoxypyridine
- N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium chloride solution
- Ether
- Anhydrous potassium carbonate

- Silica gel
- Ethanol
- Ethyl acetate

Procedure:

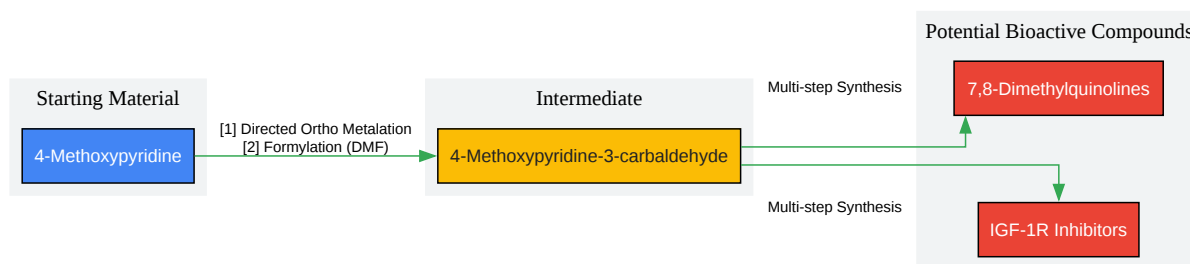
- To a stirred solution of tetrahydrofuran (380 mL), add tert-butyllithium (90.6 mL, 154 mmol; 1.7 M in pentane) via cannula under a nitrogen atmosphere.
- Cool the reaction mixture to -78°C .
- Slowly add 2-bromotoluene (11.3 mL, 74.1 mmol) dropwise to the cooled reaction mixture.
- Stir the reaction mixture at -78°C for 1 hour.
- Add 4-methoxypyridine (5.79 mL, 57 mmol) dropwise to the reaction mixture at -78°C .
- Allow the resulting mixture to stir at -23°C for 3 hours.
- Cool the reaction mixture again to -78°C and add N,N-dimethylformamide (6.62 mL, 85.5 mmol).
- Continue stirring at -78°C for 1 hour.
- Slowly quench the reaction by adding saturated aqueous sodium chloride solution (100 mL) at -78°C , and then allow the mixture to warm to room temperature.
- Add ether (200 mL) to the reaction mixture and separate the organic and aqueous layers.
- Extract the aqueous layer with ether (2 x 150 mL).
- Combine the organic layers and dry with anhydrous potassium carbonate (20 g).
- Filter to remove the potassium carbonate and wash the filter cake with ether (100 mL).
- Concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude 4-methoxypyridine-3-carbaldehyde by silica gel column chromatography using a 5:95 ethanol:ethyl acetate eluent to yield the final product as a yellow solid.[1]

Synthetic Pathway and Applications

4-methoxypyridine-3-carbaldehyde serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. One notable application is in the preparation of 7,8-dimethylquinoline derivatives, which are being investigated as potential antimicrobial and antifungal agents.[1]

The following diagram illustrates a generalized synthetic workflow for the utilization of 4-methoxypyridine-3-carbaldehyde as a building block.



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Caption: Synthetic utility of 4-methoxypyridine-3-carbaldehyde.

Spectral Data

While experimental spectral data for 4-methoxypyridine-3-carbaldehyde is not readily available in public databases, spectral data for the precursor, 4-methoxypyridine, is well-documented and can be used as a reference for reaction monitoring.

Note: No peer-reviewed experimental ^1H NMR, ^{13}C NMR, or IR spectra for 4-methoxypyridine-3-carbaldehyde could be located in the searched databases. Researchers should perform their own spectral analysis for characterization.

Conclusion

4-methoxypyridine-3-carbaldehyde is a key heterocyclic building block with significant potential in the development of novel therapeutic agents. Its synthesis is well-established, and its utility as a precursor to complex quinoline derivatives highlights its importance in medicinal chemistry and drug discovery programs. Further research into the biological activities of its derivatives is warranted.

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- To cite this document: BenchChem. [4-Methoxynicotinaldehyde chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045364#4-methoxynicotinaldehyde-chemical-structure-and-iupac-name]

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